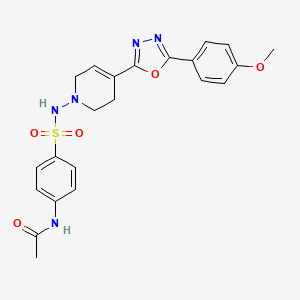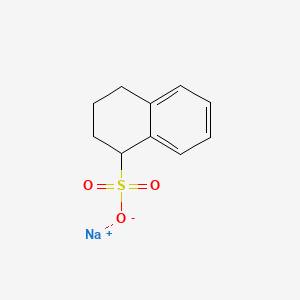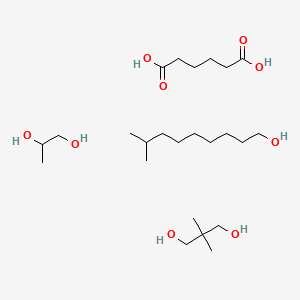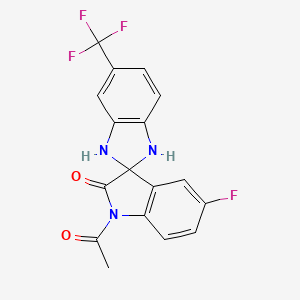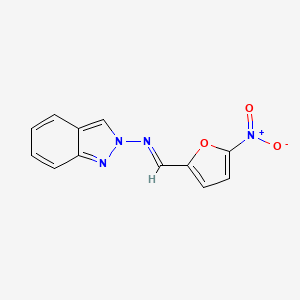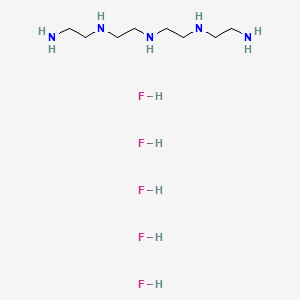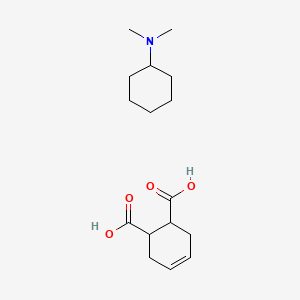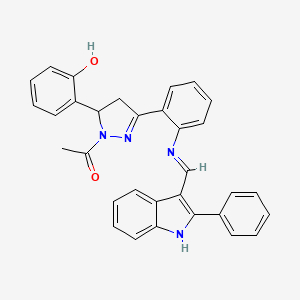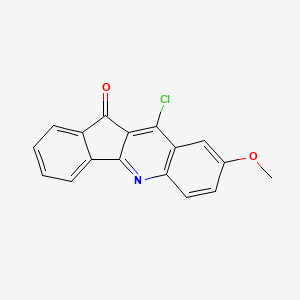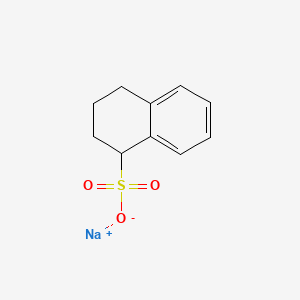
Sodium tetrahydronaphthalenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium tetrahydronaphthalenesulphonate: is an organic compound with the molecular formula C10H11NaO3S . It is a sodium salt derived from tetrahydronaphthalenesulfonic acid. This compound is known for its solubility in water and its applications in various chemical processes and industries.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of sodium tetrahydronaphthalenesulphonate typically involves the sulfonation of tetrahydronaphthalene followed by neutralization with sodium hydroxide. The general steps are as follows:
Sulfonation: Tetrahydronaphthalene is reacted with sulfuric acid to introduce the sulfonic acid group.
Neutralization: The resulting tetrahydronaphthalenesulfonic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Sulfonation in a Reactor: Tetrahydronaphthalene is sulfonated in a reactor using concentrated sulfuric acid.
Neutralization in a Mixing Tank: The sulfonated product is then neutralized with sodium hydroxide in a mixing tank.
Filtration and Drying: The final product is filtered to remove impurities and dried to obtain the this compound powder.
化学反应分析
Types of Reactions: Sodium tetrahydronaphthalenesulphonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form tetrahydronaphthalene.
Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Tetrahydronaphthalene.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
Chemistry: Sodium tetrahydronaphthalenesulphonate is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and other functionalized naphthalenes .
Biology and Medicine: In biological research, it is used as a surfactant and dispersing agent. Its ability to modify the surface properties of biological molecules makes it useful in various biochemical assays .
Industry:
Textile Industry: Used as a dye dispersant to ensure uniform color distribution.
Agriculture: Acts as a dispersing agent for pesticides and fertilizers, enhancing their effectiveness.
作用机制
The mechanism of action of sodium tetrahydronaphthalenesulphonate involves its ability to interact with various molecular targets through its sulfonate group. This interaction can modify the surface properties of molecules, facilitating their dispersion and solubilization in aqueous solutions . The sulfonate group can also participate in ionic interactions, enhancing the compound’s effectiveness as a dispersing agent .
相似化合物的比较
Sodium naphthalene sulfonate: Another sodium salt of naphthalene sulfonic acid, used similarly as a dispersing agent.
Sodium 2-naphthalenesulfonate: Used in similar applications but differs in the position of the sulfonate group on the naphthalene ring.
Uniqueness: Sodium tetrahydronaphthalenesulphonate is unique due to the tetrahydro modification of the naphthalene ring, which can influence its reactivity and solubility compared to other naphthalene sulfonates .
属性
CAS 编号 |
52214-65-0 |
|---|---|
分子式 |
C10H11NaO3S |
分子量 |
234.25 g/mol |
IUPAC 名称 |
sodium;1,2,3,4-tetrahydronaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H12O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7H2,(H,11,12,13);/q;+1/p-1 |
InChI 键 |
IYNDBHDAIOZDQC-UHFFFAOYSA-M |
规范 SMILES |
C1CC(C2=CC=CC=C2C1)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


